Cas no 825608-10-4 (1-{[4-(2,6-dimethylphenyl)-1-piperazinyl]sulfonyl}azepane)
![1-{[4-(2,6-dimethylphenyl)-1-piperazinyl]sulfonyl}azepane structure](https://ja.kuujia.com/scimg/cas/825608-10-4x500.png)
1-{[4-(2,6-dimethylphenyl)-1-piperazinyl]sulfonyl}azepane 化学的及び物理的性質
名前と識別子
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- 1-{[4-(2,6-dimethylphenyl)-1-piperazinyl]sulfonyl}azepane
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- インチ: 1S/C18H29N3O2S/c1-16-8-7-9-17(2)18(16)19-12-14-21(15-13-19)24(22,23)20-10-5-3-4-6-11-20/h7-9H,3-6,10-15H2,1-2H3
- InChIKey: GTYPWSBKANVTRX-UHFFFAOYSA-N
- ほほえんだ: N1(S(N2CCN(C3=C(C)C=CC=C3C)CC2)(=O)=O)CCCCCC1
1-{[4-(2,6-dimethylphenyl)-1-piperazinyl]sulfonyl}azepane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3083-0203-1mg |
1-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}azepane |
825608-10-4 | 90%+ | 1mg |
$54.0 | 2023-04-27 |
1-{[4-(2,6-dimethylphenyl)-1-piperazinyl]sulfonyl}azepane 関連文献
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
1-{[4-(2,6-dimethylphenyl)-1-piperazinyl]sulfonyl}azepaneに関する追加情報
Latest Research on 1-{[4-(2,6-dimethylphenyl)-1-piperazinyl]sulfonyl}azepane (CAS: 825608-10-4) in Chemical Biology and Medicine
The compound 1-{[4-(2,6-dimethylphenyl)-1-piperazinyl]sulfonyl}azepane (CAS: 825608-10-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique piperazinyl and azepane moieties, has been investigated for its pharmacological properties, particularly in the context of central nervous system (CNS) disorders and cancer therapeutics. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic profile, and exploring its efficacy in preclinical models.
One of the key areas of research has been the compound's interaction with serotonin and dopamine receptors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-{[4-(2,6-dimethylphenyl)-1-piperazinyl]sulfonyl}azepane exhibits high affinity for the 5-HT1A and D2 receptors, suggesting its potential as a modulator of neurotransmitter systems. The study employed radioligand binding assays and molecular docking simulations to characterize these interactions, revealing a unique binding mode that differentiates it from existing therapeutics. These findings open new avenues for the development of novel antipsychotic and antidepressant agents.
In the realm of oncology, recent investigations have explored the compound's potential as a kinase inhibitor. A 2024 preclinical study in Bioorganic & Medicinal Chemistry Letters reported that 1-{[4-(2,6-dimethylphenyl)-1-piperazinyl]sulfonyl}azepane shows selective inhibition of certain tyrosine kinases implicated in tumor growth. The study utilized in vitro kinase assays and cell proliferation assays, demonstrating promising activity against specific cancer cell lines while showing minimal cytotoxicity to normal cells. These results highlight the compound's potential as a scaffold for developing targeted cancer therapies with reduced side effects.
Pharmacokinetic studies have also been a focus of recent research. A 2023 investigation published in Drug Metabolism and Disposition examined the metabolic stability and bioavailability of 1-{[4-(2,6-dimethylphenyl)-1-piperazinyl]sulfonyl}azepane in animal models. The study revealed favorable oral bioavailability and brain penetration, making it particularly interesting for CNS-targeted applications. However, the research also identified certain metabolic liabilities that will need to be addressed in future structure-activity relationship (SAR) studies to optimize the compound's drug-like properties.
From a synthetic chemistry perspective, recent advances have been made in developing more efficient routes to 1-{[4-(2,6-dimethylphenyl)-1-piperazinyl]sulfonyl}azepane. A 2024 paper in Organic Process Research & Development described a novel catalytic method for the sulfonylation step, significantly improving the overall yield and reducing the environmental impact of the synthesis. This methodological advancement could facilitate larger-scale production for further preclinical and potentially clinical studies.
Looking forward, the research community anticipates several key developments related to this compound. Current investigations are exploring its potential in combination therapies, particularly in the context of drug-resistant cancers and treatment-refractory psychiatric conditions. Additionally, efforts are underway to develop prodrug versions of 1-{[4-(2,6-dimethylphenyl)-1-piperazinyl]sulfonyl}azepane to further enhance its pharmacokinetic profile. As these studies progress, this compound continues to demonstrate significant promise as a versatile scaffold in medicinal chemistry with applications across multiple therapeutic areas.
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